molecular formula C23H24FN3O2S B2625754 N-CYCLOPENTYL-2-{[2-(4-FLUOROPHENYL)-5-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE CAS No. 901258-32-0

N-CYCLOPENTYL-2-{[2-(4-FLUOROPHENYL)-5-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE

Cat. No.: B2625754
CAS No.: 901258-32-0
M. Wt: 425.52
InChI Key: JJEPJRWABJVGHL-UHFFFAOYSA-N
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Description

This compound is a sulfanyl-acetamide derivative featuring a central 1H-imidazole core substituted with 4-fluorophenyl and 4-methoxyphenyl groups. Its molecular structure suggests applications in medicinal chemistry, particularly as a kinase inhibitor or anti-inflammatory agent, given the prevalence of imidazole-based scaffolds in such therapeutics .

Properties

IUPAC Name

N-cyclopentyl-2-[[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O2S/c1-29-19-12-8-15(9-13-19)21-23(30-14-20(28)25-18-4-2-3-5-18)27-22(26-21)16-6-10-17(24)11-7-16/h6-13,18H,2-5,14H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJEPJRWABJVGHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)F)SCC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-CYCLOPENTYL-2-{[2-(4-FLUOROPHENYL)-5-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the fluorophenyl and methoxyphenyl groups. The final step involves the attachment of the cyclopentyl group and the acetamide moiety. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-CYCLOPENTYL-2-{[2-(4-FLUOROPHENYL)-5-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated compounds, organometallic reagents, and catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, N-CYCLOPENTYL-2-{[2-(4-FLUOROPHENYL)-5-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand for various receptors or enzymes, providing insights into their functions and mechanisms.

Medicine: In medicine, the compound is investigated for its potential therapeutic applications. Its interactions with specific molecular targets may lead to the development of new drugs for treating various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-CYCLOPENTYL-2-{[2-(4-FLUOROPHENYL)-5-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related molecules (Table 1), focusing on core heterocycles, substituents, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
N-Cyclopentyl-2-{[2-(4-Fluorophenyl)-5-(4-Methoxyphenyl)-1H-Imidazol-4-yl]Sulfanyl}Acetamide 1H-Imidazole 4-Fluorophenyl, 4-Methoxyphenyl, Cyclopentyl-acetamide 481.54 High lipophilicity; potential for CNS penetration due to cyclopentyl group
2-{[4-(4-Chlorophenyl)-5-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-[4-(6-Methyl-1,3-Benzothiazol-2-yl)Phenyl]Acetamide 1,2,4-Triazole 4-Chlorophenyl, 4-Methoxyphenyl, Benzothiazolyl-acetamide 602.09 Electron-withdrawing Cl enhances stability; benzothiazole may improve fluorescence properties
N-{4-[4-(4-Fluorophenyl)-1-Methyl-2-[(R)-Methylsulfinyl]-1H-Imidazol-5-yl]-2-Pyridyl}Acetamide Dihydrate 1H-Imidazole 4-Fluorophenyl, Methylsulfinyl, Pyridyl-acetamide 443.46 (anhydrous) Sulfinyl group increases polarity; pyridyl enhances water solubility
2-[[5-(Benzenesulfonyl)-2-Phenyl-1H-Imidazol-4-yl]Sulfanyl]-N-Cyclopropylacetamide 1H-Imidazole Benzenesulfonyl, Phenyl, Cyclopropyl-acetamide 453.52 Benzenesulfonyl group introduces steric bulk; cyclopropyl improves metabolic stability

Key Findings

Core Heterocycle Differences: The 1H-imidazole core (target compound) offers a balance of hydrogen-bonding capacity and aromaticity, making it suitable for targeting enzymes like cyclooxygenase or kinases .

Substituent Effects: 4-Fluorophenyl vs. 4-Chlorophenyl: Fluorine’s smaller size and higher electronegativity may reduce steric hindrance compared to chlorine, favoring target engagement in crowded binding pockets . Cyclopentyl vs.

Side Chain Modifications :

  • The sulfanyl group in the target compound is less oxidized than the sulfinyl group in ’s compound, which may reduce metabolic oxidation susceptibility .
  • Acetamide-linked aromatic systems (e.g., benzothiazole in ) introduce π-π stacking capabilities, beneficial for DNA intercalation or protein binding .

Synthetic Routes: The target compound’s synthesis likely involves a Mitsunobu reaction or thiol-ene coupling for sulfanyl incorporation, similar to methods described for ’s compound . highlights the use of TBTU/DIPEA for amide bond formation, a strategy applicable here .

Research Tools and Validation

Crystallographic data for structural elucidation of these compounds often rely on SHELX programs (e.g., SHELXL for refinement), ensuring accurate bond-length and angle measurements . ORTEP-3 is employed for visualizing molecular conformations, critical for comparing steric effects of substituents like cyclopentyl vs. cyclopropyl .

Biological Activity

N-Cyclopentyl-2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanylacetamide} is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : N-Cyclopentyl-2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanylacetamide}
  • Molecular Formula : C22H22FN3OS

This structure features a cyclopentyl group, an imidazole ring, and various aromatic substitutions that contribute to its biological activity.

Research indicates that compounds with imidazole and sulfanyl groups often exhibit diverse biological activities, including:

  • Antitumor Activity : Imidazole derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, studies have demonstrated that similar compounds can affect cell signaling pathways involved in tumor growth .
  • Antimicrobial Properties : The presence of sulfur in the structure may enhance the compound's interaction with microbial enzymes, potentially leading to antimicrobial effects .

Antitumor Activity

Recent studies have evaluated the antitumor activity of related compounds through various assays. For example:

CompoundCell LineIC50 (μM)Assay Type
Compound AA549 (Lung)2.12 ± 0.212D Culture
Compound BHCC827 (Lung)5.13 ± 0.973D Culture
Compound CNCI-H358 (Lung)0.85 ± 0.052D Culture

These results indicate that modifications in the chemical structure can lead to varying degrees of cytotoxicity against different cancer cell lines, suggesting that N-cyclopentyl derivatives may also possess significant antitumor properties .

Antimicrobial Activity

In addition to antitumor effects, compounds with similar structures have shown promise in antimicrobial assays. For instance, the inhibition of bacterial growth was assessed using standard methods such as disk diffusion and broth microdilution techniques.

Case Studies

  • Case Study on Antitumor Effects : A study involving a series of imidazole derivatives demonstrated that modifications in substituents significantly impacted their cytotoxicity against lung cancer cell lines. The most potent derivatives exhibited IC50 values in the low micromolar range, indicating strong potential for further development .
  • Case Study on Antimicrobial Effects : Another study highlighted the efficacy of related compounds against Gram-positive and Gram-negative bacteria, showing a concentration-dependent inhibition pattern that supports the potential use of these compounds as antimicrobial agents .

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